3-Methyl-2-phenylquinoxaline-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2-phenylquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-15(11-5-3-2-4-6-11)18-13-8-7-12(16(19)20)9-14(13)17-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKXJHFFUAPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-methyl-2-phenylquinoxaline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. A representative protocol involves:
-
Reagents: Dry ethanol, H₂SO₄ (catalytic)
-
Conditions: Reflux for 6–8 hours
-
Product: Ethyl 3-methyl-2-phenylquinoxaline-6-carboxylate
This reaction preserves the quinoxaline framework while modifying solubility properties for downstream applications.
Amide and Hydrazide Formation
The acid readily forms amides and hydrazides via nucleophilic acyl substitution:
Schiff Base Formation
Hydrazides react with aldehydes to form Schiff bases:
| Aldehyde Type | Reaction Time | Yield (%) |
|---|---|---|
| Aromatic (e.g., benzaldehyde) | 12–24 hours | 68–72 |
| Aliphatic (e.g., butyraldehyde) | 8–12 hours | 55–60 |
Decarboxylation Reactions
High-temperature conditions (>150°C) promote decarboxylation, forming 3-methyl-2-phenylquinoxaline as a side product:
| Temperature (°C) | Reaction Time | Decarboxylation Yield (%) |
|---|---|---|
| 150 | 60 minutes | 5–7 |
| 230 | 10 minutes | 21–25 |
Decarboxylation competes with quinoxaline ring formation during synthesis, requiring optimized conditions to minimize losses .
Nucleophilic Aromatic Substitution
Electron-deficient positions on the quinoxaline ring undergo substitution:
Chlorine Replacement
-
Reagents: Piperazine (excess)
-
Conditions: DMF, 50°C, 3 hours
-
Product: 7-Piperazinyl-3-methyl-2-phenylquinoxaline-6-carboxylic acid
Regioselectivity favors substitution at position 7 due to conjugation effects from the electron-withdrawing carboxyl group .
Metal-Catalyzed Coupling Reactions
The phenyl group participates in Suzuki-Miyaura cross-couplings:
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 76 |
| 2-Thienyl | Pd(OAc)₂/XPhos | 63 |
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
| Derivative Type | IC₅₀ (μM) Against MCF-7 Cells |
|---|---|
| Parent carboxylic acid | >100 |
| Ethyl ester | 48 |
| Piperazinyl hydrazide | 12 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have identified derivatives of 3-methylquinoxaline, including 3-methyl-2-phenylquinoxaline-6-carboxylic acid, as promising candidates for anticancer therapies. For instance, a study designed new series of quinoxaline derivatives to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The synthesized compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7, revealing significant activity against these cells. The most effective compounds demonstrated a strong apoptotic effect, suggesting their potential for further development as anticancer agents .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves the modulation of apoptotic pathways. Investigations into the apoptotic markers such as caspase-3 and Bcl-2 have shown that these compounds can influence cell cycle progression and induce apoptosis in cancer cells .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound has been explored using various methodologies, including hydrothermal synthesis (HTS) and ionic liquid systems. The HTS method allows for the production of carboxylic acids at elevated temperatures (150–230 °C) with minimal decarboxylation, yielding high purity products without the use of volatile organic solvents . The ionic liquid approach has also been highlighted for its efficiency, yielding high purity and product yield while reducing environmental impact .
Chemical Stability and Properties
Research indicates that the compound exhibits good stability under various reaction conditions, making it suitable for further functionalization and application in complex synthetic pathways .
Food Safety Applications
Marker for Contaminants
this compound has been identified as a significant metabolite of olaquindox, a veterinary drug banned due to its toxic effects. Its detection is crucial for ensuring food safety, particularly in monitoring veterinary drug residues in animal products. As such, it has been classified as an essential item for inspection by regulatory bodies due to its potential health risks associated with consumption .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within Quinoxaline Derivatives
6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (5c)
- Molecular Formula : C₁₆H₁₁ClN₃O₃
- Key Differences: Substitution at position 6: Chlorine replaces the methyl group in the target compound. Position 3: Contains a 3-hydroxyphenylamino group instead of a methyl group.
- The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and bioavailability compared to the methyl group in the target compound .
3-[(4-Ethoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (R58)
- Molecular Formula : C₁₉H₁₆F₃N₃O₃
- Key Differences: Position 6: Trifluoromethyl (CF₃) group instead of methyl. Position 3: A 4-ethoxybenzylamino substituent replaces the methyl group.
- Impact on Properties: The CF₃ group increases lipophilicity, enhancing membrane permeability .
Comparison with Quinoline Carboxylic Acid Derivatives
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
- Molecular Formula: C₁₈H₁₃ClNO₂
- Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms). Substituents: Chlorine at position 6 and a 3-methylphenyl group at position 2.
- Impact on Properties: Quinoline’s single nitrogen reduces π-stacking interactions compared to quinoxaline’s dual nitrogen system, affecting binding affinity in biological targets . The chlorine substituent may confer similar electronic effects but within a distinct aromatic system .
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid
- Key Differences :
- Fluorine at position 6 and a biphenyl group at position 2.
- Impact on Properties :
Substituent Effects on Physicochemical Properties
Biological Activity
3-Methyl-2-phenylquinoxaline-6-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Overview
The synthesis of this compound typically involves the condensation of appropriate precursors, including substituted anilines and α,β-unsaturated carbonyl compounds. The resulting quinoxaline derivatives can be further modified to enhance their biological properties. For instance, the introduction of various substituents at different positions on the quinoxaline ring can significantly affect their pharmacological profiles.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit promising anticancer properties through multiple mechanisms, including:
- Inhibition of Tyrosine Kinases : Quinoxaline compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Tubulin Polymerization Inhibition : Similar to established chemotherapeutic agents like taxol, quinoxalines can disrupt microtubule dynamics, leading to cell cycle arrest.
In a study evaluating a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, compounds demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating significant anticancer potential .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11a | 1.9 | HCT-116 |
| 12b | 2.3 | MCF-7 |
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties against various bacterial strains. For example, a study on 2,3-diphenyl quinoxaline derivatives revealed selective activity against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis . This suggests that these compounds could serve as potential alternatives to traditional antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Modifications at the carboxylic acid group or the methyl and phenyl substituents can lead to variations in potency and selectivity. For instance:
- Electron-Donating vs. Electron-Withdrawing Groups : The presence of electron-donating groups on the phenyl ring tends to enhance biological activity.
- Substituent Positioning : The position of substituents relative to the quinoxaline core can significantly impact interaction with biological targets, affecting both efficacy and toxicity profiles.
Case Studies
- Antitumor Efficacy : A specific study highlighted the synthesis and evaluation of various quinoxaline derivatives, where certain compounds exhibited high cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of quinoxaline derivatives against Mycobacterium tuberculosis, demonstrating that some compounds showed potent activity with minimal resistance development .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin + Phenylacetic acid, NaOH | 65–75 | |
| Cyclocondensation | o-Phenylenediamine + α-Ketoester | 50–60 |
What safety protocols should be followed when handling this compound?
Basic Research Question
Methodological Answer:
While specific hazard data for this compound are limited (GHS classification: "no known hazards" ), standard laboratory precautions are advised:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to avoid environmental contamination .
How can regioselectivity challenges in the synthesis of substituted quinoxalines be addressed?
Advanced Research Question
Methodological Answer:
Regioselectivity in quinoxaline synthesis is influenced by electronic and steric effects. Strategies include:
- Directing groups : Introduce electron-withdrawing groups (e.g., -COOH) at specific positions to guide substitution patterns .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions through rapid, controlled heating .
- Metal catalysis : Palladium or copper catalysts enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) for phenyl group introduction .
What analytical techniques are optimal for characterizing this compound and its metabolites?
Advanced Research Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects metabolites (e.g., Carbadox derivatives) using C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., methyl group at δ 2.5 ppm, carboxylic acid at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions ([M+H]+) and fragmentation patterns for metabolite profiling .
Q. Table 2: Analytical Characterization Data
| Technique | Key Peaks/Features | Application |
|---|---|---|
| 1H NMR | δ 2.5 (s, 3H, CH3), δ 7.3–8.1 (m, ArH) | Structural confirmation |
| HPLC | Retention time: 6.8 min (95% purity) | Purity assessment |
| HRMS | m/z 293.0921 ([M+H]+) | Metabolite identification |
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Question
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial efficacy) may arise from:
- Experimental variables : Standardize assay conditions (e.g., pH, temperature) and cell lines .
- Metabolite interference : Use LC-MS/MS to differentiate parent compound activity from metabolites .
- Statistical rigor : Apply multivariate analysis to account for batch effects or dosage variations .
What purification methods are effective for isolating this compound?
Basic Research Question
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities; yields crystals with >95% purity .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates non-polar byproducts .
How does the methoxy group at position 6 influence the compound’s reactivity?
Advanced Research Question
Methodological Answer:
The electron-donating methoxy group (-OCH3) enhances nucleophilic aromatic substitution at adjacent positions. For example:
- Oxidation resistance : Stabilizes the quinoxaline ring against oxidative degradation .
- Hydrogen bonding : Facilitates interactions with biological targets (e.g., enzyme active sites) in pharmacological studies .
What computational modeling approaches predict the compound’s pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
